Cas no 88260-02-0 (2-azabicyclo2.2.1heptane-3-carboxylic acid hydrochloride)

2-azabicyclo2.2.1heptane-3-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride
- 3-azabicyclo[2.2.1]heptane-2-carboxylic acid,hydrochloride
- 2-azabicyclo2.2.1heptane-3-carboxylic acid hydrochloride
- 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
- 88260-02-0
- AB86181
- AKOS037646785
- SB21067
- SB46288
- EN300-295976
- 2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
- 99940-86-0
- MFCD08457558
- SCHEMBL11149903
- DTXSID10607983
- AS-70805
- SY172076
- exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
-
- MDL: MFCD15142708
- Inchi: InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H
- InChI Key: WUKAJPOKLIRLLD-UHFFFAOYSA-N
- SMILES: C1CC2CC1C(N2)C(=O)O.Cl
Computed Properties
- Exact Mass: 177.0556563g/mol
- Monoisotopic Mass: 177.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
2-azabicyclo2.2.1heptane-3-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM461906-100mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride |
88260-02-0 | 95%+ | 100mg |
$289 | 2023-01-18 | |
eNovation Chemicals LLC | D769695-1g |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride |
88260-02-0 | 95% | 1g |
$1520 | 2024-06-07 | |
Enamine | EN300-295976-0.5g |
2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
88260-02-0 | 0.5g |
$699.0 | 2023-09-06 | ||
Enamine | EN300-295976-0.05g |
2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
88260-02-0 | 0.05g |
$612.0 | 2023-09-06 | ||
Enamine | EN300-295976-5.0g |
2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
88260-02-0 | 5.0g |
$2110.0 | 2023-02-27 | ||
Chemenu | CM461906-1g |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride |
88260-02-0 | 95%+ | 1g |
$1062 | 2023-01-18 | |
Enamine | EN300-295976-0.25g |
2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
88260-02-0 | 0.25g |
$670.0 | 2023-09-06 | ||
Enamine | EN300-295976-10g |
2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
88260-02-0 | 10g |
$3131.0 | 2023-09-06 | ||
1PlusChem | 1P004ARZ-500mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride |
88260-02-0 | 96% | 500mg |
$886.00 | 2024-04-20 | |
1PlusChem | 1P004ARZ-100mg |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride |
88260-02-0 | 96% | 100mg |
$342.00 | 2024-04-20 |
2-azabicyclo2.2.1heptane-3-carboxylic acid hydrochloride Related Literature
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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2. Book reviews
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 2-azabicyclo2.2.1heptane-3-carboxylic acid hydrochloride
Research Briefing on 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride (CAS: 88260-02-0)
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS: 88260-02-0) is a bicyclic amino acid derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its rigid bicyclic structure, serves as a valuable scaffold for the synthesis of novel pharmacologically active molecules. Recent studies have explored its utility in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents, highlighting its versatility in addressing various disease targets.
The structural uniqueness of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride lies in its constrained conformation, which mimics natural amino acids while offering enhanced metabolic stability and binding affinity. This property makes it particularly attractive for the development of peptide mimetics and small-molecule drugs. Recent research has focused on optimizing synthetic routes to this compound, as well as investigating its incorporation into larger molecular frameworks to enhance biological activity and selectivity.
One of the key advancements in the study of this compound involves its application in the design of protease inhibitors. Proteases play critical roles in numerous physiological and pathological processes, making them prime targets for therapeutic intervention. Researchers have successfully utilized 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride as a core structure to develop inhibitors with improved potency and specificity against disease-relevant proteases. These findings have been published in high-impact journals, underscoring the compound's potential in addressing unmet medical needs.
In addition to its role in protease inhibition, recent studies have explored the use of this compound in the development of central nervous system (CNS) therapeutics. The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride facilitates blood-brain barrier penetration, a critical factor for CNS-targeted drugs. Preliminary in vivo studies have demonstrated promising results, with derivatives of this compound exhibiting neuroprotective effects and potential efficacy in neurodegenerative diseases.
Another area of active research involves the application of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride in the synthesis of chiral ligands for asymmetric catalysis. The compound's stereochemical properties make it an excellent candidate for the development of enantioselective catalysts, which are essential for the production of optically pure pharmaceuticals. Recent publications have detailed novel catalytic systems incorporating this scaffold, showcasing its utility in streamlining synthetic processes and improving yields of chiral drugs.
Despite these advancements, challenges remain in the large-scale production and functionalization of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. Current research efforts are directed toward optimizing synthetic methodologies to enhance scalability and reduce production costs. Collaborative initiatives between academia and industry are also underway to explore new applications and expand the compound's therapeutic potential.
In conclusion, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS: 88260-02-0) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and broad applicability in drug discovery underscore its importance as a research tool and therapeutic building block. Continued investigation into its properties and applications is expected to yield further breakthroughs, solidifying its role in the development of next-generation pharmaceuticals.
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